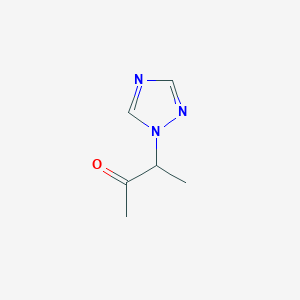
3-(1H-1,2,4-Triazol-1-yl)-2-butanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-1,2,4-Triazol-1-yl)-2-butanone, also known as this compound, is a useful research compound. Its molecular formula is C6H9N3O and its molecular weight is 139.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular and Spectroscopic Analysis
3-(1H-1,2,4-Triazol-1-yl)-2-butanone and its derivatives have been studied for their molecular and spectroscopic behavior. For example, 4,4'-(butane-1,4-diyl)bis derivatives of this compound have been synthesized and characterized using various spectroscopic methods, including FT-IR, NMR, and quantum chemical calculations. These studies are essential for understanding the electronic behavior and potential applications of these compounds in various fields (Evecen et al., 2018).
Coordination Polymers
Compounds related to this compound have been used to construct coordination polymers with metals like Cu(II) and Cd(II). These coordination polymers have diverse structural frameworks and have been characterized using single crystal X-ray diffraction, IR spectra, and other methods. Such studies are crucial for developing new materials with potential applications in catalysis, molecular recognition, and more (Yang et al., 2013).
Photophysics and Photochemistry
The photophysics and photochemistry of compounds related to this compound, such as triadimefon and triadimenol, have been studied in solution. These studies are significant for understanding the behavior of these compounds under different light conditions, which is vital in fields like agriculture and environmental science (Silva et al., 2001).
Heme Oxygenase Inhibition
Research on derivatives of this compound has led to the discovery of inhibitors for heme oxygenases, enzymes involved in heme catabolism. The study of these inhibitors is crucial for understanding and potentially treating diseases related to heme metabolism (Roman et al., 2010).
Synthesis and Biological Activity
Several studies have focused on the synthesis of novel derivatives of this compound and evaluating their biological activities, such as antifungal properties. These investigations are essential for the development of new pharmaceuticals and agrochemicals (Tasaka et al., 1995).
Organocatalysis
Research has been conducted on the use of this compound derivatives in organocatalysis, which is crucial for developing efficient and sustainable chemical processes. These studies focus on understanding the interactions of these compounds with various catalysts and substrates (Ming et al., 2009).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(1,2,4-triazol-1-yl)butan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-5(6(2)10)9-4-7-3-8-9/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFAGOYHWDZARPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)N1C=NC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile](/img/structure/B54611.png)
![N-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]-3,4-bis(phenylmethoxy)benzeneacetamide](/img/structure/B54612.png)
![1-(2-Amino-6-(3,5-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea](/img/structure/B54614.png)

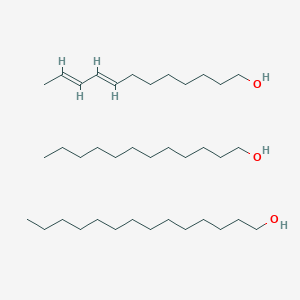
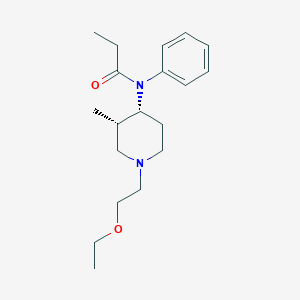
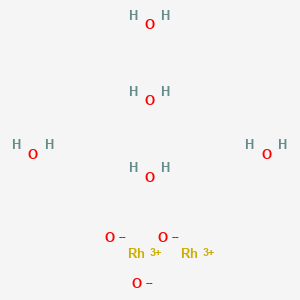
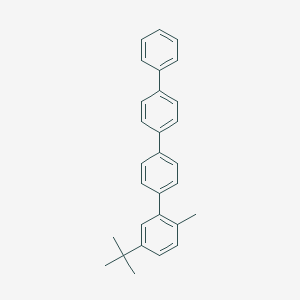

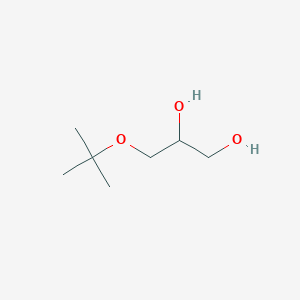

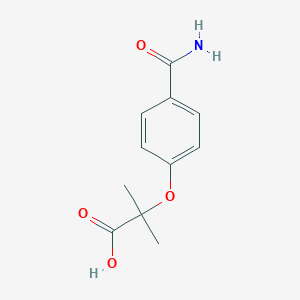
![2-[2-(Benzyloxy)ethyl]-5,5-dimethyl-1,3-dioxane](/img/structure/B54641.png)
![2-[(7-Bromo-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid](/img/structure/B54642.png)
